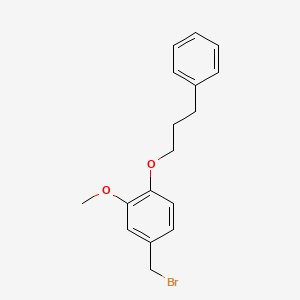
4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene is an organic compound with the molecular formula C16H17BrO It is a derivative of benzene, featuring a bromomethyl group, a methoxy group, and a phenylpropoxy group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxy-1-(3-phenylpropoxy)benzene.
Bromination: The bromination of the starting material is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine, thiol, or alkoxide.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium methoxide (NaOCH3) in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
科学研究应用
4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy and phenylpropoxy groups can enhance the compound’s binding affinity and specificity for certain biological targets.
相似化合物的比较
Similar Compounds
- 2-Bromo-4-methyl-1-(3-phenylpropoxy)benzene
- 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene
Uniqueness
4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene is unique due to the presence of both bromomethyl and methoxy groups, which provide distinct reactivity and binding properties. The combination of these functional groups allows for versatile applications in organic synthesis and medicinal chemistry, distinguishing it from other similar compounds.
属性
CAS 编号 |
651359-51-2 |
|---|---|
分子式 |
C17H19BrO2 |
分子量 |
335.2 g/mol |
IUPAC 名称 |
4-(bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene |
InChI |
InChI=1S/C17H19BrO2/c1-19-17-12-15(13-18)9-10-16(17)20-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3 |
InChI 键 |
SNMSBMCNYSBXIH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)CBr)OCCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


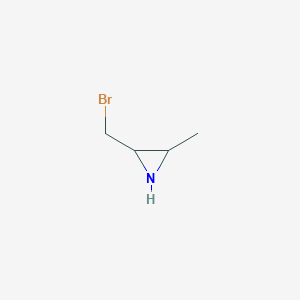
![Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate](/img/structure/B12520425.png)
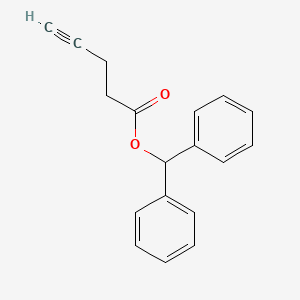
![4-(4-Fluorophenyl)-2-methyl-6-{[6-(piperidin-1-YL)hexyl]oxy}pyrimidine](/img/structure/B12520430.png)
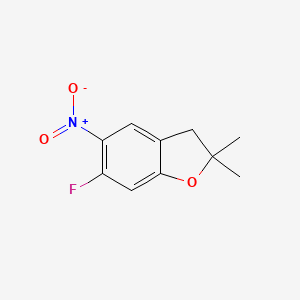
![4-(2-Chloroethoxy)-4'-[(2-chloroethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12520438.png)
![tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B12520445.png)
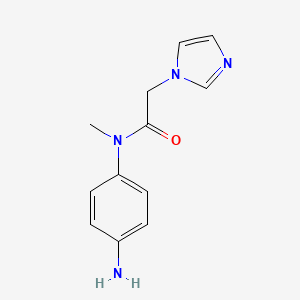
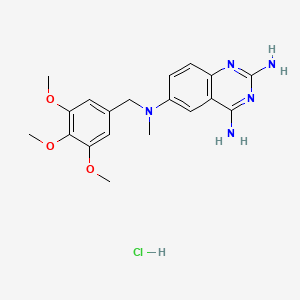
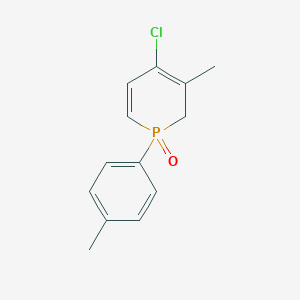
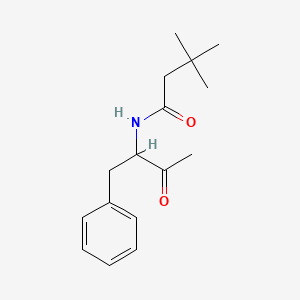
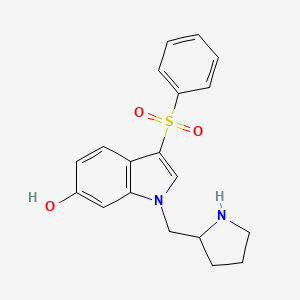
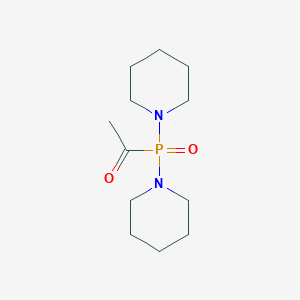
![[(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid](/img/structure/B12520495.png)
